molecular formula C11H16N2O2S B5080192 1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea

1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B5080192
M. Wt: 240.32 g/mol
InChI Key: GOSLALPABOJXAO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyethyl group and a methoxyphenyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2-methoxyethylamine with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds smoothly, yielding the desired thiourea compound after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3-phenylthiourea
  • 1-(2-Ethoxyethyl)-3-(3-methoxyphenyl)thiourea
  • 1-(2-Methoxyethyl)-3-(4-methoxyphenyl)thiourea

Uniqueness

1-(2-Methoxyethyl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of both methoxyethyl and methoxyphenyl groups, which confer specific chemical and biological properties. These structural features distinguish it from other thiourea derivatives and contribute to its diverse applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-14-7-6-12-11(16)13-9-4-3-5-10(8-9)15-2/h3-5,8H,6-7H2,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSLALPABOJXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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